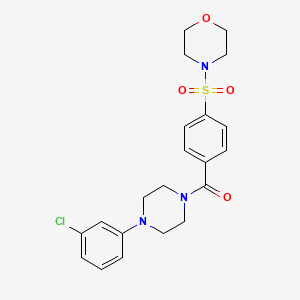

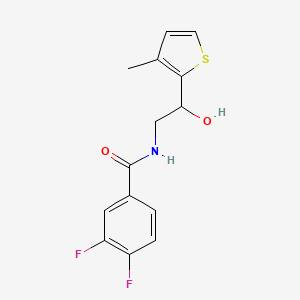

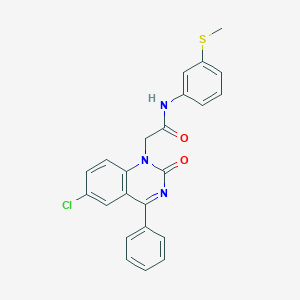

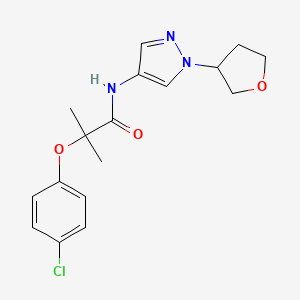

![molecular formula C9H11N3O B2493087 1,4,6-三甲基-1H,2H,3H-吡唑并[3,4-b]吡啶-3-酮 CAS No. 71290-70-5](/img/structure/B2493087.png)

1,4,6-三甲基-1H,2H,3H-吡唑并[3,4-b]吡啶-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Pyrazolo[3,4-b]pyridines, including 1,4,6-trimethyl derivatives, can be synthesized through various methods, often starting from either a preformed pyrazole or pyridine. The synthesis may involve regioselective reactions, utilizing conditions such as ultrasound irradiation to enhance reaction rates and yields (Donaire-Arias et al., 2022). Moreover, a one-pot synthesis approach can be employed for the efficient generation of pyrazolo[3,4-b]pyridine derivatives, highlighting the versatility and adaptability of synthetic strategies for these compounds (Nikpassand et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives, including 1,4,6-trimethyl variants, is characterized by the presence of planar heterocyclic systems. These structures facilitate π–π stacking interactions, contributing to their stability and reactivity. X-ray diffraction analysis has been utilized to determine the conformation and crystal packing of such compounds, revealing insights into their structural characteristics (Hamri et al., 2010).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines undergo a variety of chemical reactions, including regioselective condensation processes. These reactions can be catalyzed by different agents, leading to the formation of new derivatives with distinct properties. The versatility in chemical reactivity paves the way for the synthesis of a wide range of compounds for further evaluation and application (Ghaedi et al., 2015).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridines are influenced by their molecular structure. These compounds exhibit distinctive crystal packing arrangements and intermolecular interactions, such as hydrogen bonding and π–π stacking. These structural features significantly affect their melting points, solubility, and stability, crucial for their practical applications (Jansone et al., 2007).

Chemical Properties Analysis

The chemical properties of 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one derivatives are characterized by their reactivity towards various chemical agents and conditions. These properties are pivotal for exploring their potential as intermediates in organic synthesis, as well as for understanding their behavior in different chemical environments. The electron-rich nature of these compounds makes them susceptible to electrophilic attack, while their heterocyclic structure can engage in nucleophilic substitution reactions, highlighting their chemical versatility and potential for further functionalization (Polo et al., 2017).

科学研究应用

Synthesis and Biomedical Applications

吡唑并[3,4-b]吡啶,包括类似1,4,6-三甲基-1H,2H,3H-吡唑并[3,4-b]吡啶-3-酮的化合物,是一类重要的杂环化合物。它们具有多种取代基,可用于广泛的生物医学应用。这些应用源于它们的合成多样性,可以从预先形成的吡唑或吡啶合成。这种多样性为它们在新药开发和其他生物医学研究领域的应用打开了途径 (Donaire-Arias et al., 2022)。

Advanced Synthesis Techniques

针对吡唑并[3,4-b]吡啶,如1,4,6-三甲基-1H,2H,3H-吡唑并[3,4-b]吡啶-3-酮,已经开发出创新的合成方法,以提高效率和产率。其中一种方法涉及超声波促进的区域选择性合成,展示了现代合成技术在高产率和短反应时间内生产这些化合物的效率 (Nikpassand et al., 2010)。

Structural Analysis

对吡唑并[3,4-b]吡啶的结构分析对于理解它们的化学性质和潜在应用做出了重要贡献。例如,对3,4,6-三甲基-1-苯基-1H-吡唑并[3,4-b]吡啶的研究提供了对其分子结构的见解,显示了平面性和影响其反应性和与生物靶标相互作用的特定二面角 (Hamri et al., 2010)。

Catalysis and Green Chemistry

对吡唑并[3,4-b]吡啶的研究还探讨了它们在催化和绿色化学中的作用。例如,水中微波辅助合成代表了一种更环保、更可持续的方法来生产这些化合物,这对于开发环境友好的化学过程至关重要 (Polo et al., 2017)。

Corrosion Inhibition

另一个有趣的应用是将吡唑并[3,4-b]吡啶衍生物用作金属的缓蚀剂。这种应用突显了该化合物在工业环境中的潜力,其中耐蚀性对于维护金属结构和机械设备的完整性至关重要 (Dandia et al., 2013)。

未来方向

作用机制

Target of Action

It’s known that similar compounds, such as purine analogues, have an affinity for enzymes or receptors involved in critical biological processes .

Mode of Action

It’s suggested that it may interact with its targets in a way that affects cellular processes . More research is needed to fully understand the interaction between this compound and its targets.

Biochemical Pathways

It’s known that similar compounds can affect various pathways, leading to downstream effects .

Result of Action

It’s known that similar compounds have shown potent in vitro antiproliferative activity .

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

属性

IUPAC Name |

1,4,6-trimethyl-2H-pyrazolo[3,4-b]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-5-4-6(2)10-8-7(5)9(13)11-12(8)3/h4H,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCLUVVQJMLNAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)NN2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71290-70-5 |

Source

|

| Record name | 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

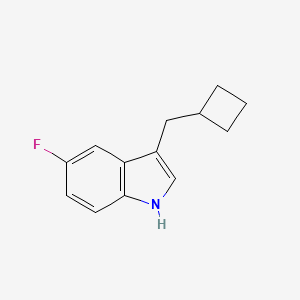

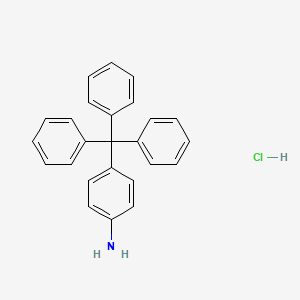

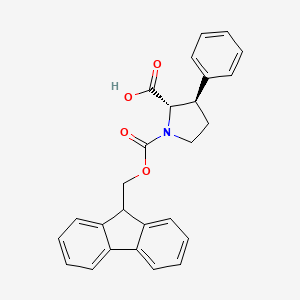

![benzo[c][1,2,5]thiadiazol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2493010.png)